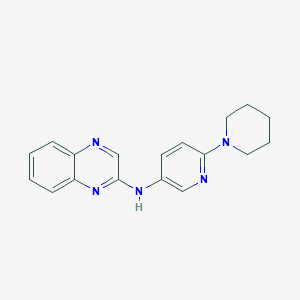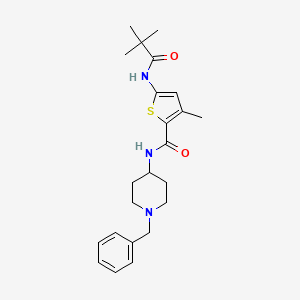![molecular formula C19H19N3O2 B7463331 Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. By inhibiting PKC, this compound may modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for inhibiting cancer cell growth. This compound has also been shown to inhibit cell migration and invasion, which are critical steps in the metastasis of cancer cells. In animal models, this compound has been shown to improve cognitive function and reduce inflammation in the brain. Additionally, this compound has been shown to modulate the immune response, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. This compound has also been shown to have low toxicity in vitro and in vivo, making it a safe option for use in animal models. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound has been shown to have low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate. One area of interest is the development of more potent and selective inhibitors of HDACs and PKC. This may lead to the development of more effective cancer therapies and neuroprotective agents. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This may help to optimize dosing regimens and identify potential drug-drug interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate involves the reaction of 4-(pyrazol-1-ylmethyl)benzaldehyde with methyl 2-aminobenzoate in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound is readily available for research purposes.
Propriétés
IUPAC Name |
methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-19(23)17-5-2-3-6-18(17)20-13-15-7-9-16(10-8-15)14-22-12-4-11-21-22/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRGQXYUJQGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=C(C=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)

![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)


![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-[[11-(3,4-dimethylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7463315.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7463340.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)